molecular formula C20H25N3O2 B5834928 N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide

N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide

Cat. No.: B5834928
M. Wt: 339.4 g/mol
InChI Key: OAMGLMPZLRBHBP-UHFFFAOYSA-N
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Description

N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The structure of this compound includes a piperazine ring, which is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide typically involves the reaction of 4-(2-methoxyphenyl)piperazine with 4-bromomethylphenylacetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to changes in neuronal signaling pathways, which may account for its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMGLMPZLRBHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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